Dimethyl 2-(aminomethyl)benzylphosphonate
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Description
Dimethyl 2-(aminomethyl)benzylphosphonate is a chemical compound with the molecular formula C10H16NO3P . It is also known by its CAS number 1383133-20-7 .
Synthesis Analysis
The synthesis of aminophosphonates, such as Dimethyl 2-(aminomethyl)benzylphosphonate, often begins with phosphorous acid (H3PO3), exploiting its reactive P-H bond . Phosphonic acid can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate . One example is the industrial preparation of nitrilotris(methylenephosphonic acid): NH3 + 3 H3PO3 + 3 CH2O → N(CH2PO3H2)3 + 3 H2O .Molecular Structure Analysis
The molecular structure of Dimethyl 2-(aminomethyl)benzylphosphonate consists of a phosphorus atom bonded to an oxygen atom and a carbon atom. The carbon atom is part of a benzyl group, which is further substituted with an aminomethyl group .Future Directions
The quest to find new inhibitors of biologically relevant targets is considered an important strategy to introduce new drug candidates for the treatment of neurodegenerative diseases . A series of (aminomethyl)benzylphosphonates and their metallocarbonyl iron and ruthenium complexes were designed, synthesized, and evaluated for their inhibitory potentials . This suggests that Dimethyl 2-(aminomethyl)benzylphosphonate and similar compounds could have potential applications in the development of new drugs for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
[2-(dimethoxyphosphorylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10-6-4-3-5-9(10)7-11/h3-6H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMRJUTAAZYJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1CN)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(aminomethyl)benzylphosphonate |
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